1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
Overview
Description
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is an aromatic compound with the molecular formula C7H2Cl2F3O. It is a colorless liquid that has gained attention due to its potential as a building block for new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene involves several steps. One common method includes the reaction of 1,2-dichlorobenzene with difluoromethoxy and fluorine reagents under controlled conditions. Industrial production methods often utilize tubular diazotization reaction technology to prepare diazonium salts, which helps reduce side reactions and improve yield .
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and strong bases for nucleophilic substitutions.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers explore its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene can be compared with similar compounds such as:
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene: Another closely related compound with variations in the position of substituents, affecting its reactivity and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(10)2-5(6(4)9)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAGIGPJWFNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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